molecular formula C23H26N4O4 B2671511 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide CAS No. 946273-17-2

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide

Cat. No. B2671511
CAS RN: 946273-17-2
M. Wt: 422.485
InChI Key: NKGHHOMTOHLJKZ-UHFFFAOYSA-N
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Description

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide, also known as Compound X, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in cancer treatment. Compound X has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.

Scientific Research Applications

Antiviral Activity

Research on compounds structurally related to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide indicates potential antiviral applications. For instance, Holý et al. (2002) explored 6-hydroxypyrimidines with various substitutions, demonstrating inhibition of replication in herpes viruses and retroviruses, including HIV-1 and HIV-2 (Holý et al., 2002).

Synthesis and Characterization of Novel Polymers

Butt et al. (2005) synthesized new diamines, including 2-(4-aminophenoxy)methyl-5-aminobenzimidazole and 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, and polymerized them with various anhydrides. These polymers exhibited high thermal stability and could be potential materials for high-performance applications (Butt et al., 2005).

Chemical Oxidation Studies

Adolphe-Pierre et al. (1998) conducted oxidation studies on N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural similarities, to understand the reactivity of different methyl groups in the molecule. This research provides insights into the chemical behavior of related compounds (Adolphe-Pierre et al., 1998).

Fluorescence Enhancement Studies

Yang et al. (2002) studied the fluorescence enhancement of stilbene derivatives, including 4-(N-(2,6-dimethylphenyl)amino)stilbene. Understanding the fluorescence properties of these compounds can lead to applications in optical materials and sensors (Yang et al., 2002).

Cerebral Protective Agents

Kuno et al. (1992) synthesized novel 4-arylpyrimidine derivatives, showing anti-anoxic and anti-lipid peroxidation activities, which could be beneficial in developing treatments for neurodegenerative diseases (Kuno et al., 1992).

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) explored compounds including 4-[[(arylamino)carbonyl]methyl]phenoxy as allosteric modifiers of hemoglobin, which could have applications in treating conditions related to depleted oxygen supply like ischemia and stroke (Randad et al., 1991).

Aromatase Inhibitors in Cancer Therapy

Hartmann and Batzl (1986) synthesized 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which exhibited strong inhibition of estrogen biosynthesis, indicating potential for breast cancer treatment (Hartmann & Batzl, 1986).

Psycho- and Neurotropic Profiling

Podolsky et al. (2017) studied the psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which could lead to new psychoactive compounds for treating mental health disorders (Podolsky et al., 2017).

properties

IUPAC Name

3,4-dimethoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-14(2)31-22-13-21(24-15(3)25-22)26-17-7-9-18(10-8-17)27-23(28)16-6-11-19(29-4)20(12-16)30-5/h6-14H,1-5H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHHOMTOHLJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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